(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

Beschreibung

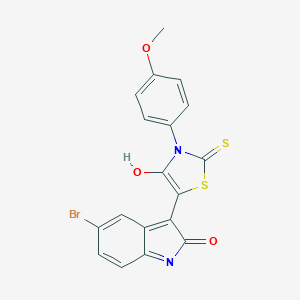

This compound belongs to the thiazolidinone-indole hybrid family, characterized by a 5-bromo-2-oxoindolin-3-ylidene core fused to a 2-thioxothiazolidin-4-one scaffold. Structural elucidation typically employs $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, IR spectroscopy, and X-ray crystallography .

Eigenschaften

IUPAC Name |

5-bromo-3-[4-hydroxy-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O3S2/c1-24-11-5-3-10(4-6-11)21-17(23)15(26-18(21)25)14-12-8-9(19)2-7-13(12)20-16(14)22/h2-8,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZFAOWBUPTKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a well-known scaffold in medicinal chemistry. This compound exhibits a range of biological activities, primarily focusing on its anticancer properties, but also extending to other therapeutic areas such as antimicrobial, anti-inflammatory, and antioxidant activities. This article reviews the current understanding of the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound features a thiazolidin-4-one core, which is recognized for its versatility in modifying biological activity through various substitutions. The presence of the bromo and methoxy groups enhances its potential as a pharmacophore. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.45 |

| Compound B | A549 | 0.53 |

| Compound C | HeLa | 0.52 |

| (Z)-5-(5-bromo...) | HT-29 | 0.31 |

The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of tyrosine kinases such as c-Met and Ron, which are implicated in tumor growth and metastasis .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been reported to exhibit antimicrobial properties. The compound under discussion has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

The antimicrobial activity is often attributed to the ability of thiazolidinones to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This makes it a candidate for treating inflammatory diseases.

Furthermore, studies have shown that this compound possesses antioxidant properties, which can mitigate oxidative stress-related damage in cells. The antioxidant activity is measured using assays like DPPH and ABTS, where it has shown significant free radical scavenging abilities .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It shows significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of the thiazolidinone scaffold exhibited IC50 values ranging from 8.38 µM to 11.67 µM against different cancer types, indicating promising anticancer properties .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 6i | 8.38 ± 0.62 | Breast Cancer |

| Compound 6j | 11.67 ± 0.52 | Lung Cancer |

| (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one | TBD | TBD |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa. In comparative studies, certain derivatives showed higher antibacterial potency than conventional antibiotics like ampicillin .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | MRSA | 20 |

| Compound B | E. coli | 18 |

| This compound | TBD | TBD |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may inhibit specific enzymes critical for tumor growth and bacterial survival .

Synthesis of Novel Materials

The thiazolidinone derivatives have been explored for their potential in synthesizing novel materials with electronic properties suitable for organic electronics and photonic applications. The structural characteristics of the compound allow for modifications that can enhance its conductivity and stability .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer efficacy of this compound against various tumor cell lines, demonstrating its ability to induce apoptosis through the mitochondrial pathway, significantly increasing levels of pro-apoptotic proteins .

Evaluation of Antimicrobial Activity

Another case study assessed the antimicrobial effects of this compound against multi-drug resistant pathogens, revealing its potential as a lead compound for developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Crystallographic and Spectral Insights

- X-ray studies (e.g., ) reveal planar geometries for the thiazolidinone-indole hybrids, critical for π-π stacking interactions in biological targets.

- $^{1}\text{H NMR}$ spectra consistently show aromatic protons in the 6.9–8.7 ppm range, with imine or vinyl protons appearing as singlets near 7.0–7.5 ppm .

Vorbereitungsmethoden

Reaction Conditions and Mechanism

Bromination is typically conducted using bromine (Br₂) in acetic acid as both solvent and catalyst. The electrophilic substitution occurs at the 5-position due to the electron-donating effects of the carbonyl groups at positions 2 and 3, which activate the aromatic ring.

Example Protocol :

-

Reactants : Isatin (1 equiv), bromine (1.1 equiv), glacial acetic acid (solvent).

-

Procedure : Isatin is dissolved in acetic acid at 50°C, followed by dropwise addition of bromine. The mixture is stirred for 6–8 hours until completion (monitored via TLC).

-

Workup : The product is precipitated by pouring the reaction into ice water, filtered, and recrystallized from ethanol.

Yield : 85–90% (reported for analogous brominated isatins).

Synthesis of 3-(4-Methoxyphenyl)-2-thioxothiazolidin-4-one

The thiazolidinone ring is constructed through cyclization of a thiourea derivative with a α-halo carbonyl compound.

Thiourea Formation

4-Methoxyphenyl isothiocyanate reacts with glycine or its derivatives to form a thiourea intermediate.

Example Protocol :

-

Reactants : 4-Methoxyphenyl isothiocyanate (1 equiv), ethyl glycinate hydrochloride (1 equiv), triethylamine (2 equiv), ethanol (solvent).

-

Procedure : The reactants are refluxed in ethanol for 4 hours. Triethylamine neutralizes HCl, facilitating nucleophilic attack.

-

Product : N-(4-Methoxyphenyl)thiourea-glycine conjugate.

Cyclization to Thiazolidinone

The thiourea intermediate undergoes cyclization with chloroacetyl chloride to form the thiazolidinone ring.

Example Protocol :

-

Reactants : Thiourea-glycine conjugate (1 equiv), chloroacetyl chloride (1.2 equiv), sodium bicarbonate (base), acetone (solvent).

-

Procedure : Chloroacetyl chloride is added dropwise to a cooled (0–5°C) mixture of the thiourea and NaHCO₃ in acetone. The reaction is stirred for 3 hours at room temperature.

-

Workup : The product is filtered, washed with water, and recrystallized from methanol.

Yield : 70–75%.

Condensation of 5-Bromoisatin with Thiazolidinone

The final step involves a condensation reaction between 5-bromoisatin and 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one to form the target compound.

Reaction Optimization

Acidic conditions (e.g., sulfuric acid in ethanol) promote the elimination of water and stabilize the imine intermediate, favoring the Z-configuration.

Example Protocol :

-

Reactants : 5-Bromoisatin (1 equiv), 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one (1 equiv), sulfuric acid (catalytic), ethanol (solvent).

-

Procedure : The reactants are refluxed in ethanol with a drop of H₂SO₄ for 15–30 minutes. Progress is monitored via TLC (ethyl acetate/hexane, 3:7).

-

Workup : The precipitate is filtered, washed with dichloromethane, and dried.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Factors Influencing Synthesis

Solvent and Catalyst Effects

Temperature and Reaction Time

-

Reflux (78°C) : Ensures sufficient energy for imine formation without decomposition.

Comparative Analysis of Methods

| Parameter | Bromination | Thiazolidinone Synthesis | Condensation |

|---|---|---|---|

| Yield | 85–90% | 70–75% | 78–82% |

| Key Reagents | Br₂, AcOH | Chloroacetyl chloride | H₂SO₄, EtOH |

| Reaction Time | 6–8 hours | 3 hours | 15–30 minutes |

| Purification Method | Recrystallization | Filtration | Filtration |

Challenges and Mitigation Strategies

-

Regioselectivity in Bromination : Use of excess bromine may lead to di-substitution. Controlled addition and stoichiometry prevent this.

-

Z/E Isomerism : Acidic conditions favor the Z-configuration via kinetic control.

-

Purity Issues : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one, and how can purity be maximized?

- Methodology :

- Knoevenagel Condensation : React 5-bromo-2-oxoindoline-3-carbaldehyde with 3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a base. Reflux for 2–4 hours under inert conditions (N₂/Ar) to minimize oxidation .

- Purification : Recrystallize the product from ethanol or methanol. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm by melting point analysis.

- Key Parameters :

- Solvent choice (polar aprotic solvents improve yield).

- Reaction temperature (80–100°C avoids side reactions like thioxo group oxidation) .

Q. How is the Z-configuration of the exocyclic double bond validated experimentally?

- Techniques :

- X-ray Crystallography : Use SHELX or WinGX/ORTEP for structure refinement. Anisotropic displacement parameters confirm stereochemistry .

- NOESY NMR : Cross-peaks between the indole proton (H-4) and the 4-methoxyphenyl group validate spatial proximity in the Z-isomer .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP with exact exchange terms) to model electron correlation and exchange effects. Basis sets like 6-311G(d,p) are recommended for sulfur and bromine atoms .

- Properties Analyzed :

- HOMO-LUMO gaps to predict redox behavior.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

- Approach :

- Dose-Response Reproducibility : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) using standardized MTT assays. Include positive controls (e.g., doxorubicin) .

- Target Validation : Use surface plasmon resonance (SPR) to quantify binding affinity for proposed targets like hemoglobin subunits. Confirm with molecular docking (AutoDock Vina) .

- Data Interpretation : Address solvent effects (DMSO vs. aqueous buffers) and cell passage number variability in IC₅₀ discrepancies .

Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved?

- Solutions :

- Multi-Software Refinement : Compare SHELXL (for small molecules) and Phenix (for disorder modeling) outputs. Validate with Hirshfeld surface analysis .

- Complementary Techniques : Pair XRD with solid-state NMR to assess crystal packing effects on bond lengths .

Methodological Tables

Table 1 : Comparison of DFT Functionals for Electronic Structure Analysis

Table 2 : Key Spectral Signatures for Structural Validation

| Technique | Key Peaks/Bands | Interpretation |

|---|---|---|

| FTIR | 1650–1680 cm⁻¹ (C=O), 1200 cm⁻¹ (C=S) | Confirms thioxothiazolidinone core |

| ¹H NMR | δ 7.2–7.8 ppm (aromatic H), δ 3.8 ppm (OCH₃) | Validates substituent integration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.